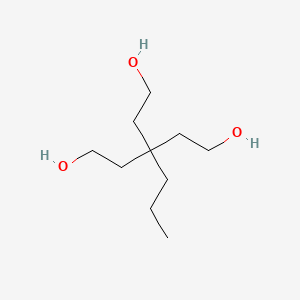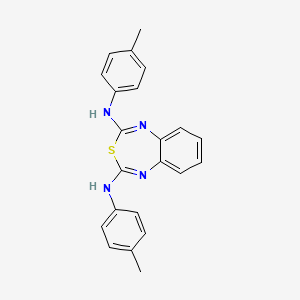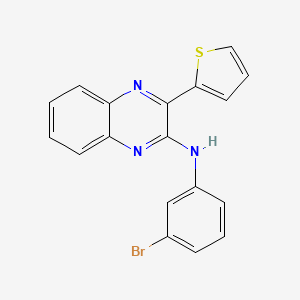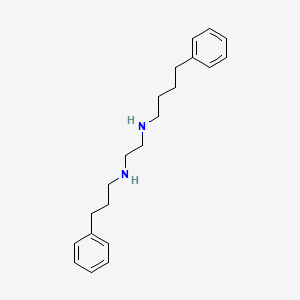
6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine is a complex organic compound that features a pyridine ring substituted with chloro, fluoro, and methyl groups
Métodos De Preparación
The synthesis of 6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-chloro-4-fluoroaniline, which is then subjected to a series of reactions including halogenation, nucleophilic substitution, and amination . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various substituted pyridines and amines.
Aplicaciones Científicas De Investigación
6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds include 2-chloro-4-fluoroaniline and 2-chloro-4-fluoroanisole. Compared to these compounds, 6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine has a more complex structure, which can result in unique chemical properties and applications. The presence of additional substituents on the pyridine ring can enhance its reactivity and specificity in various chemical reactions .
Propiedades
Número CAS |
825643-61-6 |
|---|---|
Fórmula molecular |
C12H9Cl2FN2 |
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
6-chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine |
InChI |
InChI=1S/C12H9Cl2FN2/c1-16-11-6-17-12(14)5-9(11)8-3-2-7(15)4-10(8)13/h2-6,16H,1H3 |
Clave InChI |
GSZOAVVEDCGTLA-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CN=C(C=C1C2=C(C=C(C=C2)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide](/img/structure/B14212799.png)
![1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B14212806.png)
![2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene](/img/structure/B14212808.png)

![[[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate](/img/structure/B14212836.png)
![3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]-](/img/structure/B14212842.png)
![6-[6-(Dimethylamino)-5-(pyridin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212846.png)


![Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14212877.png)

![2H-Azepin-2-one, 1-[1-(2-bromo-4-methylphenyl)ethenyl]hexahydro-](/img/structure/B14212892.png)
![N~1~-[1-(2,2-Diphenylethyl)piperidin-4-yl]-N~3~-ethylpropane-1,3-diamine](/img/structure/B14212893.png)
